[2,3'-Bipyridin]-5'-ylmethanol
CAS No.: 1346686-52-9
Cat. No.: VC15991450
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346686-52-9 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | (5-pyridin-2-ylpyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C11H10N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-7,14H,8H2 |
| Standard InChI Key | JSDSAJAHEGKTEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CN=CC(=C2)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
[2,3'-Bipyridin]-5'-ylmethanol has the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . Its IUPAC name, (5-pyridin-2-ylpyridin-3-yl)methanol, reflects the hydroxymethyl substitution on the bipyridine scaffold. Key identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 1346686-52-9 | |
| SMILES Notation | C1=CC=NC(=C1)C2=CN=CC(=C2)CO | |
| InChI Key | JSDSAJAHEGKTEJ-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 46 Ų |
The compound’s planar bipyridine core enables π-π stacking interactions, while the hydroxymethyl group introduces hydrogen-bonding capabilities, critical for supramolecular assembly.
Spectroscopic and Computational Data
PubChem’s computed properties indicate a hydrogen bond donor count of 1 and acceptor count of 3, consistent with the hydroxymethyl and pyridine functionalities . The XLogP3 value of 0.6 suggests moderate lipophilicity, balancing solubility in polar and nonpolar solvents . Density functional theory (DFT) simulations predict preferential stabilization of the trans conformation due to reduced steric hindrance between pyridine rings.
Synthesis and Functionalization
Challenges in Regioselectivity
Controlling substitution patterns remains a hurdle. The 3' position of the bipyridine system is sterically hindered, often necessitating directed ortho-metalation or protective group strategies to achieve selective functionalization. Kinetic isotope effect (KIE) studies on related systems reveal that C–H activation at electron-deficient pyridine rings proceeds via a concerted metalation-deprotonation mechanism, informing catalyst selection .
Recent Methodological Advances
A 2025 Journal of Organic Chemistry study detailed Pd-catalyzed arylative cyclization using dibenzoxaborins, achieving fused naphthalene derivatives via three C–C bond formations . Though focusing on diynes, this work highlights strategies transferable to bipyridine synthesis:
-
Transmetalation steps that enhance aryl group transfer efficiency.
-
Dual regioselectivity in migratory insertion, critical for constructing asymmetric bipyridines .
Adapting these methods could enable one-pot synthesis of [2,3'-Bipyridin]-5'-ylmethanol from simpler alkynes and boronic reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume